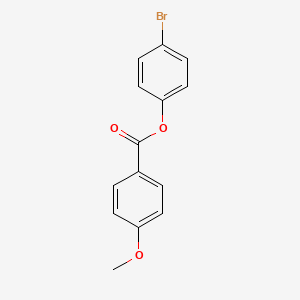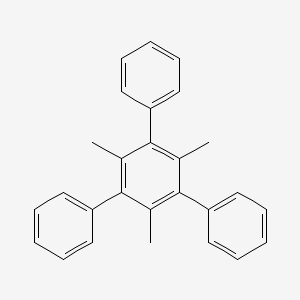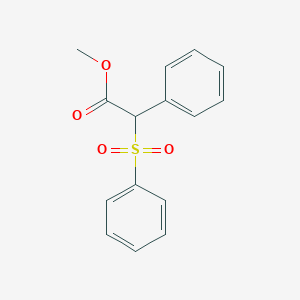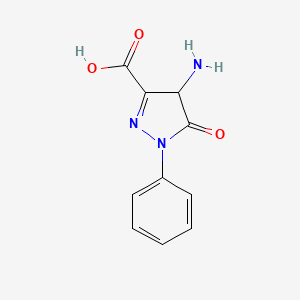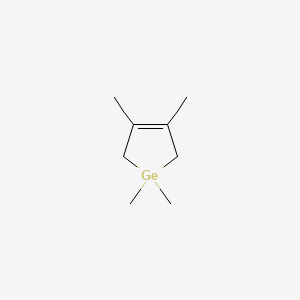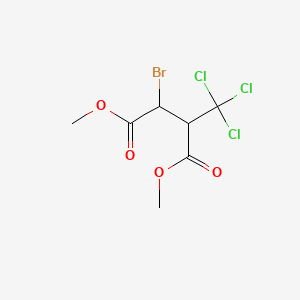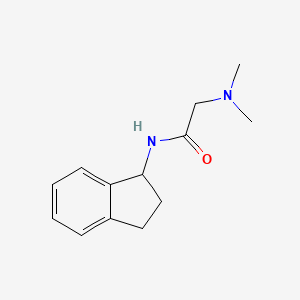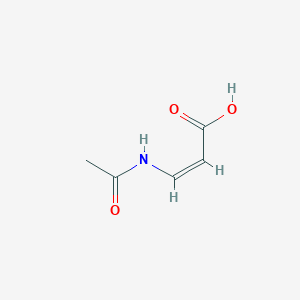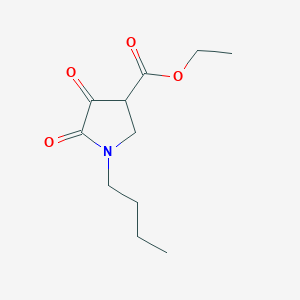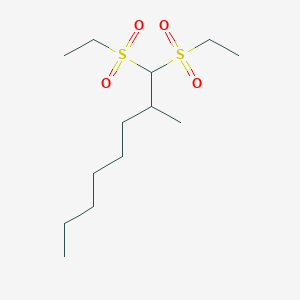
1,1-Bis(ethylsulfonyl)-2-methyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(ethylsulfonyl)-2-methyloctane is an organic compound characterized by the presence of two ethylsulfonyl groups attached to a central carbon atom, with a methyl group on the second carbon of an octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(ethylsulfonyl)-2-methyloctane typically involves the reaction of 2-methyloctane with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the ethylsulfonyl chloride reacts with the hydrogen atoms on the central carbon of 2-methyloctane, replacing them with ethylsulfonyl groups.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(ethylsulfonyl)-2-methyloctane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The ethylsulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Bis(ethylsulfonyl)-2-methyloctane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Bis(ethylsulfonyl)-2-methyloctane involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong interactions with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The pathways involved may include enzyme inhibition or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Bis(phenylsulfonyl)ethylene
- 1,1-Bis(trimethylsilyl)-1H,1′H-4,4′-bipyridinylidene
- 1,1-Bis(diphenylphosphino)methane
Uniqueness
1,1-Bis(ethylsulfonyl)-2-methyloctane is unique due to its specific structural configuration, which imparts distinct chemical properties
Properties
CAS No. |
6331-41-5 |
|---|---|
Molecular Formula |
C13H28O4S2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
1,1-bis(ethylsulfonyl)-2-methyloctane |
InChI |
InChI=1S/C13H28O4S2/c1-5-8-9-10-11-12(4)13(18(14,15)6-2)19(16,17)7-3/h12-13H,5-11H2,1-4H3 |
InChI Key |
HZMXJVJBVGTEOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C(S(=O)(=O)CC)S(=O)(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




